Product packaging for Tripentadecanoin(Cat. No.:CAS No. 7370-46-9)

Tripentadecanoin

Cat. No.: B053339
CAS No.: 7370-46-9
M. Wt: 765.2 g/mol
InChI Key: CLJLWABDLPQTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tripentadecanoin is a defined, symmetric triglyceride in which three pentadecanoic acid (C15:0) chains are esterified to a glycerol backbone. This high-purity compound serves as an indispensable analytical standard and research tool in the field of lipidomics and metabolic studies. Its primary application lies in gas chromatography (GC) and liquid chromatography (LC) mass spectrometry for the quantitative and qualitative analysis of complex lipid mixtures, providing a critical reference point for retention time and mass spectral characterization. Researchers utilize this compound to investigate lipid metabolism, enzymatic activity of lipases and acyltransferases, and the biochemical pathways of triglyceride synthesis and degradation. Its well-defined structure, featuring an odd-chain fatty acid profile, makes it particularly valuable for tracing metabolic fluxes and studying disorders of lipid homeostasis, such as obesity, diabetes, and cardiovascular diseases. As a stable, saturated triglyceride, it provides a reliable model compound for studying lipid bilayer properties, membrane dynamics, and the role of specific triglyceride species in cellular energy storage and signaling. This reagent is essential for advancing our understanding of lipid biochemistry in both in vitro and in vivo model systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H92O6 B053339 Tripentadecanoin CAS No. 7370-46-9

Properties

IUPAC Name

2,3-di(pentadecanoyloxy)propyl pentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJLWABDLPQTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H92O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224004
Record name Tripentadecanoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(15:0/15:0/15:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7370-46-9, 30719-27-8
Record name Tripentadecanoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripentadecanoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIPENTADECANOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOD22J9B8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TG(15:0/15:0/15:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

55 °C
Record name TG(15:0/15:0/15:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Studies of Tripentadecanoin in Cellular and Molecular Processes

The Influence of Tripentadecanoin on Protein Homeostasis and Aggregation

This compound has been identified as a key player in the complex processes that maintain cellular protein quality control. Its influence extends from the induction of protective proteins to the prevention of harmful protein deposits, underscoring its potential in cellular health.

Induction of Neuroglobin and Yhb1 Expression

A critical aspect of this compound's function is its ability to stimulate the production of specific protective proteins in different organisms. Research has shown that this lipid can induce the expression of neuroglobin in mammals and its yeast orthologue, Yhb1, in Saccharomyces cerevisiae. nih.govresearchhub.comcnrs.frsmolecule.comhelsinki.fi

In mammalian neurons, this compound treatment has been demonstrated to significantly increase the expression of neuroglobin. nih.govcnrs.frsmolecule.com Studies on mouse primary cortex neurons revealed a dose-dependent increase in neuroglobin mRNA levels following treatment with this compound. nih.gov This upregulation of neuroglobin is believed to be a key mechanism behind the neuroprotective effects observed with this compound administration. nih.govsmolecule.combiorxiv.org

In the budding yeast Saccharomyces cerevisiae, a widely used model organism for studying aging, this compound induces the expression of Yhb1. nih.govresearchhub.comcnrs.frsmolecule.comhelsinki.fi Yhb1 is a nitric oxide oxidoreductase that plays a crucial role in protecting cells from nitrosative stress. researchhub.com The induction of Yhb1 by this compound is a key factor in its ability to prevent the formation of protein aggregates during the aging process in yeast. nih.govresearchhub.comcnrs.fr

Remarkably, there is a functional conservation between the mammalian neuroglobin and the yeast Yhb1. nih.gov Studies have shown that exogenously expressed neuroglobin can compensate for the deletion of the YHB1 gene in yeast, highlighting their shared protective roles. nih.gov This evolutionary conservation underscores the fundamental importance of the pathway activated by this compound.

Prevention of Age-Induced Protein Deposits in Yeast

A hallmark of cellular aging is the accumulation of damaged and misfolded proteins, which can form toxic aggregates. cnrs.fr Research using the budding yeast model has shown that this compound effectively prevents the formation of these age-induced protein deposits. nih.govresearchhub.comsmolecule.comhelsinki.fi This protective effect has been observed through the monitoring of fluorescently tagged proteins like Hsp104-GFP and Ssa1-GFP, which are markers for protein aggregates. nih.gov Old yeast cells treated with this compound exhibit a significantly lower incidence of these protein foci compared to untreated cells. nih.govresearchgate.net This prevention of protein aggregation is associated with an extended replicative lifespan in yeast. nih.gov The effect is most pronounced when this compound is administered early in the aging process, suggesting a preventative mechanism of action. nih.gov

Effect of this compound on Age-Induced Protein Deposits in Yeast
TreatmentMarker ProteinObservationReference
This compound (1-30 µM)Hsp104-GFPDose-dependent reduction in cells with protein aggregates. nih.gov
This compound (30 µM)Ssa1-GFPReduced proportion of cells with protein aggregates. nih.gov
This compound (30 µM)Hsp104-GFPEarly treatment prevents aggregate formation, while late treatment does not. nih.gov

Interaction with P-bodies and mRNA Regulation

The mechanism by which this compound induces the expression of protective proteins like Yhb1 and neuroglobin appears to involve cellular structures known as P-bodies (Processing bodies). nih.govresearchhub.comcnrs.frsmolecule.com P-bodies are cytoplasmic granules that play a crucial role in mRNA regulation, including its decay and storage. nih.govembopress.orgplos.orgelifesciences.orgnih.gov

Research suggests that this compound affects the regulation of Yhb1 mRNA at the level of its processing within P-bodies. nih.gov In yeast, treatment with this compound leads to a reduction in the number of Lsm1-GFP-labeled P-bodies in aged cells. nih.govresearchgate.net This suggests that this compound may influence the stability or translational availability of YHB1 mRNA by modulating P-body dynamics. nih.gov The induction of Yhb1 expression by this compound is dependent on the 3' untranslated region (UTR) of the YHB1 mRNA, further supporting a role for post-transcriptional regulation. researchhub.com These findings propose a model where this compound influences P-bodies to upregulate the expression of key protective proteins, thereby contributing to its beneficial effects on protein homeostasis. nih.govcnrs.fr

Neuroprotective and Neurorescuing Mechanisms

This compound's protective effects are primarily linked to its ability to induce the expression of neuroglobin, a protein known for its cytoprotective role in the nervous system. wikipedia.orgsigmaaldrich.comciteab.comlimitlesslifenootropics.com This induction appears to be a key mechanism through which this compound confers resilience to neurons against various stressors.

Protection Against Amyloid Oligomer Toxicity

Amyloid oligomers are toxic protein aggregates considered a primary driver of neurodegeneration in diseases like Alzheimer's. wikipedia.orgguidetopharmacology.org Research demonstrates that this compound offers robust protection against this toxicity. wikipedia.orglimitlesslifenootropics.com

Studies have shown that this compound is effective at protecting neurons from the toxicity caused by β-amyloid oligomers (AβO). In experiments using mouse primary cortex neurons, pretreatment with this compound at concentrations of 100nM and higher provided significant neuroprotection against AβO-induced cell death. wikipedia.orgmdpi.com Furthermore, this compound demonstrated a remarkable "neurorescuing" capacity. When administered to neuronal cultures 3 or even 6 hours after the introduction of AβO, it was still able to rescue the cells from toxic effects. wikipedia.orgfishersci.nl This effect was also observed in human neurons, where this compound showed even higher efficiency in protecting against AβO toxicity. wikipedia.orgsigmaaldrich.com

Table 1: Neuroprotective and Neurorescuing Efficacy of this compound against AβO Toxicity

Cellular ModelConditionObservationSource
Mouse Primary Cortex NeuronsPre-treatment (48h) before AβONeuroprotection observed at ≥100nM. wikipedia.orgmdpi.com
Mouse Primary Cortex NeuronsPost-treatment (3h after AβO)Highly neurorescuing. wikipedia.orgfishersci.nl
Mouse Primary Cortex NeuronsPost-treatment (6h after AβO)Neurorescuing effect observed. wikipedia.org
Human iPSC-derived NeuronsPost-treatment (0, 3, 6h after AβO)Protected human neurons with higher efficiency compared to mouse neurons. wikipedia.orgsigmaaldrich.com

The neuroprotective action of this compound is not limited to β-amyloid. Research indicates that it provides broad-spectrum protection against a variety of other toxic amyloid oligomers. wikipedia.orgnutriwavelab.com In studies using mouse primary cortex neurons, this compound displayed significant neuroprotective effects when the neurons were challenged with oligomers of human α-synuclein, human amylin, Prion Protein (fragment 118-135), and human Tau. wikipedia.orgsigmaaldrich.commdpi.com This suggests that this compound acts on a common downstream target or mechanism to counteract the toxicity of these different misfolded proteins. wikipedia.orgnutriwavelab.com

Table 2: Broad-Spectrum Neuroprotection by this compound

Amyloid OligomerCellular ModelObservationSource
α-Synuclein (human)Mouse Primary Cortex NeuronsDisplayed neuroprotective effects. wikipedia.orgsigmaaldrich.comnutriwavelab.com
Amylin (human)Mouse Primary Cortex NeuronsDisplayed neuroprotective effects. wikipedia.orgsigmaaldrich.comnutriwavelab.com
Prion Protein (118-135)Mouse Primary Cortex NeuronsDisplayed neuroprotective effects. wikipedia.orgsigmaaldrich.comnutriwavelab.com
Tau (human)Mouse Primary Cortex NeuronsDisplayed neuroprotective effects. wikipedia.orgsigmaaldrich.comnutriwavelab.com

Rescue of Photoreceptors in Retinal Degeneration Models

The therapeutic potential of this compound extends to retinal neurodegeneration. wikipedia.orgciteab.comguidetopharmacology.org In a mouse model where photoreceptor degeneration was induced by N-nitroso-N-methylurea (NMU), treatment with this compound resulted in significant protection of the retina's outer nuclear layer, where photoreceptor cells reside. wikipedia.orgmdpi.comnutriwavelab.com This finding suggests a direct rescuing effect on photoreceptors, preserving the structural integrity of the retina in the face of chemically induced damage. wikipedia.orgnutriwavelab.com

Protection of Retinal Ganglion Cells in Optic Atrophy Models

This compound has also been shown to rescue retinal ganglion cells (RGCs) in a primate model of optic atrophy. wikipedia.orgciteab.comguidetopharmacology.org In a study involving rhesus monkeys with unilateral optic atrophy, treatment with this compound led to an observable increase in the average thickness of the Retinal Nerve Fiber Layer (RNFL) in the affected eyes. mdpi.comnutriwavelab.com The RNFL is composed of axons from the RGCs, so an increase in its thickness indicates a preservation or recovery of these crucial neurons responsible for transmitting visual information from the eye to the brain. mdpi.com

Cellular Models for Neuroprotection Studies (Mouse Primary Cortex Neurons, Human Induced Pluripotent Stem Cell-derived Neurons)

The neuroprotective properties of this compound against amyloid oligomers have been validated in key in vitro cellular models that are highly relevant to human neurodegenerative diseases. wikipedia.orglimitlesslifenootropics.com

Mouse Primary Cortex Neurons: These cells have been used extensively to test the efficacy of this compound against a wide range of toxic oligomers, including β-amyloid, α-synuclein, amylin, and prion protein. wikipedia.orgsigmaaldrich.commdpi.comfishersci.nl

Human Induced Pluripotent Stem Cell (iPSC)-derived Neurons: To confirm the effects in a human cell context, researchers utilized neurons derived from human iPSCs. These studies corroborated the potent neuroprotective and neurorescuing effects of this compound against β-amyloid toxicity, demonstrating its relevance to human neuronal physiology. wikipedia.orgmdpi.com

Applications of Tripentadecanoin in Disease Models and Therapeutic Development

Neurodegenerative Diseases

Neurodegenerative diseases are frequently characterized by the misfolding and aggregation of specific proteins, leading to cellular toxicity and progressive loss of function. cnrs.frnih.gov Studies have explored tripentadecanoin's effects in models of several proteinopathies, which are diseases caused by such protein aggregation. cnrs.frnih.gov The primary mechanism identified is the induction of neuroglobin (NGB), a protein known to protect neurons. cnrs.frnih.govsigmaaldrich.com In yeast models, this compound induces the expression of the NGB orthologue, Yhb1, which helps prevent the formation of protein aggregates during aging. nih.govbiorxiv.orgresearchhub.com

Alzheimer's disease is a prominent proteinopathy linked to the accumulation of toxic amyloid-β (Aβ) oligomers. nih.govresearchhub.com Research has shown that this compound confers protection to neurons against Aβ-induced toxicity. researchhub.com In preclinical studies using mouse primary cortex neurons exposed to Aβ oligomers, pretreatment with this compound significantly enhanced neuron viability. biorxiv.org This protective effect was also observed in human neurons derived from induced pluripotent stem cells (iPSCs), where this compound demonstrated even higher efficiency in rescuing neurons from Aβ toxicity. nih.govresearchhub.com The neuroprotective action is attributed to its ability to induce neuroglobin expression, which is a critical factor in neuronal defense against amyloid toxicity. nih.govbiorxiv.org

The pathology of Parkinson's disease involves the aggregation of the α-synuclein protein into toxic oligomers, which contribute to the degeneration of dopaminergic neurons. nih.gov this compound has demonstrated a protective role in cellular models of Parkinson's disease by mitigating the toxicity of α-synuclein. biorxiv.org In studies involving mouse primary cortex neurons, treatment with this compound after exposure to human α-synuclein oligomers resulted in a significant increase in neuron viability. biorxiv.org This finding suggests that this compound's ability to counteract the toxicity of various amyloid-forming proteins extends to those implicated in Parkinson's disease, operating through a common protective mechanism involving neuroglobin induction. biorxiv.orgbiorxiv.org

Proteinopathies encompass a range of diseases, including Alzheimer's and Parkinson's, characterized by the aggregation of misfolded proteins. cnrs.frnih.gov this compound has shown broad neuroprotective effects against a variety of toxic protein oligomers. biorxiv.org Its efficacy is not limited to amyloid-β and α-synuclein but also extends to other amyloidogenic proteins such as human amylin and prion protein fragments. biorxiv.org Research demonstrated that in mouse primary cortex neurons, this compound treatment significantly increased cell viability after exposure to these different toxic oligomers. biorxiv.org This broad-spectrum activity suggests that this compound targets a common downstream pathway, primarily the induction of neuroglobin, to confer protection against the cellular damage caused by protein aggregation. cnrs.frbiorxiv.org

Table 1: Neuroprotective Effects of this compound on Various Proteinopathies in a Mouse Primary Cortex Neuron Model

Toxic Protein OligomerAssociated DiseaseObserved Effect of this compound
Amyloid-β (Aβ)Alzheimer's DiseaseIncreased neuron viability biorxiv.org
α-SynucleinParkinson's DiseaseIncreased neuron viability biorxiv.org
AmylinType 2 Diabetes / Pancreatic AmyloidosisIncreased neuron viability biorxiv.org
Prion Protein (PrP)Prion DiseasesIncreased neuron viability biorxiv.org
TauAlzheimer's & Other TauopathiesIncreased neuron viability biorxiv.org

Ocular Diseases

The neuroprotective properties of this compound also extend to models of ocular diseases, specifically those involving the degeneration of retinal cells. nih.govrawdatalibrary.net The mechanism of action is consistent with its effects in other neurodegenerative models, involving the induction of neuroglobin to protect retinal neurons. nih.gov

In a mouse model of retinal degeneration induced by N-nitroso-N-methylurea (NMU), a compound that causes rapid photoreceptor damage, this compound demonstrated significant protective effects. nih.govresearchgate.net NMU-induced damage is used to mimic the degenerative process seen in progressive human retinal diseases. biorxiv.org Mice treated with both NMU and this compound showed a significant preservation of the outer nuclear layer (ONL) of the retina, where photoreceptor cell bodies reside, compared to mice treated with NMU alone. nih.gov

Table 2: Effect of this compound on Outer Nuclear Layer (ONL) Thickness in a Mouse Model of NMU-Induced Retinal Degeneration

Treatment GroupOutcomeSignificance
NMUSignificant reduction in ONL thickness-
NMU + this compoundSignificant protection of the ONLp < 0.005 to p < 0.0001 vs. NMU alone nih.gov

This compound has also been evaluated in a non-human primate model of optic atrophy. nih.gov The study involved two rhesus monkeys with a history of unilateral optic atrophy and retinal vascular abnormalities. nih.govresearchhub.com Following treatment with this compound, an increase in the average thickness of the Retinal Nerve Fiber Layer (RNFL) was observed specifically in the eyes affected by optic atrophy. nih.govresearchhub.com No similar increase was noted in the healthy eyes of the subjects. nih.govresearchhub.com This finding suggests a potential rescuing effect of this compound on retinal ganglion cells, which are compromised in optic atrophy. nih.gov

Table 3: Effect of this compound on Retinal Nerve Fiber Layer (RNFL) in a Rhesus Monkey Model of Optic Atrophy

SubjectConditionObservation Post-TreatmentSignificance
Monkey #9071Unilateral Optic Atrophy (Right Eye)Increase in average RNFL thickness in the diseased eye nih.govp < 0.05 vs. pre-treatment nih.gov
Monkey #9089Unilateral Optic Atrophy (Right Eye)Increase in average RNFL thickness in the diseased eye nih.govp < 0.005 vs. pre-treatment nih.gov

Compound Information

Glaucoma-related Neuroprotection

Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to optic atrophy and vision loss. researchgate.netnih.gov Research into neuroprotective strategies aims to preserve these neurons independently of intraocular pressure, the primary risk factor for the disease. nih.govnih.gov In this context, this compound has emerged as a compound of interest due to its demonstrated neuroprotective effects in relevant animal models.

Studies have shown that this compound can rescue retinal ganglion cells in a Rhesus monkey model of optic atrophy. biorxiv.org This finding is significant as optic atrophy is a hallmark of glaucoma. researchgate.net The mechanism underlying this neuroprotection appears to be linked to the induction of neuroglobin, a protein known to protect neurons. biorxiv.orgnih.gov In mammals, this compound induces the expression of neuroglobin, which in turn helps protect neurons against various forms of toxicity. biorxiv.org

Further evidence of its protective effects on retinal cells comes from a mouse model of retinal degeneration induced by N-nitroso-N-methylurea (NMU). biorxiv.org Treatment with this compound was shown to rescue photoreceptors in this model. biorxiv.org Optical Coherence Tomography (OCT) measurements in the monkey model of optic atrophy also showed a positive change in the retinal nerve fiber layer thickness in eyes treated with this compound compared to before treatment. researchgate.net These findings collectively suggest that this compound offers potential as a neuroprotective agent for retinal neurodegeneration, such as that seen in glaucoma. biorxiv.orgnih.gov

Potential as a Pharmaceutical Agent

The potential of this compound as a pharmaceutical agent extends from its role as an active neuroprotective molecule to its use as a component in drug formulations. smolecule.comgoogle.com Its ability to induce neuroglobin expression positions it as a potential therapeutic for a range of neurodegenerative diseases characterized by protein misfolding and aggregation, known as proteinopathies. biorxiv.orgnih.gov

Research has demonstrated that this compound is not only neuroprotective but also has neuro-rescuing capabilities. nih.gov In studies using mouse primary cortex neurons challenged with toxic amyloid-β oligomers (AβO), a key factor in Alzheimer's disease, this compound provided neuroprotection at concentrations of 100nM and higher. biorxiv.org Remarkably, it also showed a high capacity for neuro-rescue when administered hours after the initial toxic challenge. biorxiv.org This protective effect was observed to be broad-spectrum, proving effective against the toxicity of other amyloid oligomers, including human α-synuclein, amylin, Prion Protein, and Tau oligomers. biorxiv.orgnih.gov This suggests that this compound acts on a common downstream target, making it a candidate for treating various neurodegenerative conditions. nih.gov

Beyond its role as an active therapeutic compound, this compound is also listed as a potential ingredient in pharmaceutical compositions. google.com For instance, it has been identified as a possible medium-chain triglyceride for use in oral drug formulations, such as those containing taxanes for cancer therapy. google.com In this capacity, it would function as a carrier or excipient in the drug delivery system. ontosight.ai This versatility highlights its potential for diverse applications within the pharmaceutical industry. smolecule.comontosight.ai

Research Findings on this compound

Study ModelPathological Agent/ModelKey FindingImplicationReference
Rhesus MonkeyOptic AtrophyRescued retinal ganglion cells; positive change in retinal nerve fiber layer thickness.Potential for glaucoma treatment. biorxiv.org, researchgate.net
MouseN-nitroso-N-methylurea (NMU)-induced retinal degenerationRescued photoreceptor cells.Neuroprotection for retinal degenerative diseases. biorxiv.org
Mouse Primary Cortex NeuronsAmyloid-β, α-synuclein, Amylin, Prion Protein, Tau oligomersProvided neuroprotection and neuro-rescue against toxicity of various amyloid oligomers.Broad-spectrum treatment for proteinopathies. nih.gov, biorxiv.org
Human iPSC-derived NeuronsAmyloid-β oligomers (AβO)Protected human neurons with high efficiency.Potential therapeutic for human neurodegenerative diseases. nih.gov, biorxiv.org

Analytical and Methodological Approaches in Tripentadecanoin Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. In the context of tripentadecanoin research, both gas and liquid chromatography play pivotal roles in its identification and quantification.

Gas Chromatography (GC) for Fatty Acid Content and Composition

Gas chromatography (GC) is a cornerstone for determining the fatty acid profile of lipids. nih.gov When analyzing the composition of complex lipids like those found in microalgae, a common procedure involves the transesterification of the lipids into their corresponding fatty acid methyl esters (FAMEs). wikipedia.orgnih.govnih.gov This process converts less volatile triglycerides into more volatile FAMEs, which are suitable for GC analysis. nih.gov

In many of these analytical methods, this compound serves as a crucial internal standard. wikipedia.orgnih.govnih.gov By adding a known quantity of this compound to a sample before lipid extraction and transesterification, researchers can correct for any potential losses during the sample preparation process and inaccuracies during the analysis. wikipedia.orgnih.govnih.govsigmaaldrich.com The sample, with the added internal standard, undergoes processes like mechanical cell disruption and solvent-based extraction. wikipedia.orgnih.gov The extracted lipids are then transesterified. For instance, a reaction might involve heating the lipid extract with toluene (B28343) (containing this compound), followed by the addition of sodium methoxide (B1231860) in methanol (B129727) and then boron trifluoride in methanol. nih.gov The resulting FAMEs are then separated and quantified using a GC system, often equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). wikipedia.orgnih.govthermofisher.com This approach allows for the accurate and reproducible quantification of the fatty acids present in the original sample. nih.gov

For the direct analysis of triglycerides without derivatization, specialized high-temperature capillary columns are required. wikidata.orgalfa-chemistry.com In such methods, this compound can also be used as an internal standard against which other triacylglycerols are quantified. wikidata.org

Liquid Chromatography (LC) in Lipidomics

Liquid chromatography (LC) is a powerful and versatile technique extensively used in lipidomics, the large-scale study of lipids in biological systems. fishersci.se Modern mass spectrometry-based lipidomics can be broadly categorized into two approaches: shotgun lipidomics and LC-based experiments. fishersci.se While shotgun lipidomics involves the direct infusion of a sample into a mass spectrometer for high-throughput analysis, it can suffer from limitations such as ion suppression and the inability to distinguish between isomeric and isobaric lipid species. fishersci.se

LC-based lipidomics overcomes these challenges by introducing a chromatographic separation step before mass spectrometric analysis. fishersci.se This separation can be performed using various modes, including normal-phase (NP), reversed-phase (RP), and hydrophilic interaction liquid chromatography (HILIC). fishersci.se HILIC separates lipids primarily based on the polarity of their headgroups, while RP chromatography separates them based on the hydrophobicity of their acyl chains, considering both chain length and degree of unsaturation. fishersci.se This pre-separation significantly enhances the resolution and coverage of the lipidome. fishersci.senpchem.co.th

Ultra-high-performance liquid chromatography (UHPLC) offers higher resolution and faster analysis times compared to conventional HPLC. When coupled with nano-electrospray ionization tandem mass spectrometry (nano ESI-MS/MS), it becomes a highly sensitive tool for analyzing triacylglycerol (TAG) composition. fishersci.ca In studies analyzing the lipid content of organisms like the microalga Nannochloropsis, this compound (tri15:0 TAG) is often added as an internal standard to enable accurate quantification of various TAG species. fishersci.ca The high resolving power of UHPLC separates the complex mixture of TAGs, which are then ionized by nano-ESI and analyzed by the mass spectrometer. The MS/MS capability allows for the fragmentation of selected TAG ions, providing structural information that aids in their definitive identification. fishersci.cajkchemical.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted method for the quantitative profiling of a broad range of lipid classes, including glycerolipids. wikipedia.orgfishersci.be The robustness and sensitivity of this technique allow for the detection and quantification of lipids, often at low nanomolar levels. fishersci.be In these workflows, this compound is frequently used as an internal standard. wikipedia.orgblkcommodities.com For example, in a rapid LC-MS/MS method developed for the quantitative profiling of lipids in grapes, 1,2,3-tripentadecanoyl glycerol (B35011) was utilized as a standard. wikipedia.org The method's dynamic multiple reaction monitoring (dMRM) mode allows for the targeted and highly sensitive quantification of numerous oxylipins and other lipid mediators. fishersci.be The use of an internal standard like this compound is critical for ensuring the accuracy of quantification across different samples and runs. blkcommodities.com

The integration of ion mobility spectrometry (IMS) with liquid chromatography and mass spectrometry (LC-IM-MS) adds another dimension of separation to lipid analysis. fishersci.sethegoodscentscompany.com This multidimensional approach significantly enhances the ability to resolve and identify lipids, especially isomeric species that may not be separated by chromatography or mass-to-charge ratio alone. fishersci.senih.gov Ions are separated in the gas phase based on their size, shape, and charge, which is described by their collision cross-section (CCS). fishersci.senih.gov

In untargeted lipidomics studies of complex samples like human milk, LC-IM-MS has proven invaluable. thegoodscentscompany.comwikipedia.orgfishersci.ca In such studies, a this compound standard solution may be used to check mass accuracy prior to sample analysis. thegoodscentscompany.comfishersci.ca The combination of retention time from LC, CCS from ion mobility, and the mass-to-charge ratio from MS provides high confidence in lipid identification. fishersci.sethegoodscentscompany.com This technique has enabled the identification of hundreds of triacylglycerides in human milk, including many not previously reported. thegoodscentscompany.comwikipedia.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an indispensable tool in chemical analysis, providing crucial information about the molecular weight and structure of compounds. nih.govthermofisher.comchem960.com In this compound research, MS, particularly when coupled with chromatographic techniques, is central to its detection and characterization. fishersci.sefishersci.atfishersci.at

Electrospray ionization (ESI) is a common soft ionization technique used in the MS analysis of triacylglycerols like this compound, often detecting them as ammoniated adducts ([M+NH4]+). fishersci.atfishersci.at Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. By selecting a specific parent ion (e.g., the ammoniated this compound) and inducing fragmentation, daughter ions are produced that are characteristic of the molecule's structure. fishersci.at For a triacylglycerol, these fragments typically correspond to the neutral loss of its constituent fatty acid chains. fishersci.at

In one study analyzing neutral lipids in Arabidopsis, this compound was used as an internal standard, and ESI-MS/MS was used to confirm the identity of other long-chain TAGs by observing the loss of their specific fatty acids. fishersci.at Another approach, electrospray ionization tandem mass spectrometry with multiple neutral loss scans (ESI-MS/MS with multiple NLS), has been effectively used to determine the TAG composition in mealworm oil. fishersci.at This method scans for the loss of specific fatty acyl chains to identify and quantify the TAGs present. fishersci.at this compound is often included in the set of TAG standards used to develop and validate these complex MS methods. fishersci.atsolvo-chem.comamericanelements.com

The following table summarizes the use of this compound in various analytical methodologies.

Analytical TechniqueSample MatrixRole of this compoundResearch Focus
GC-FID MicroalgaeInternal StandardFatty acid content and composition
GC-MS MicroalgaeInternal StandardValidation of fatty acid analysis methods
GC-FID Edible Fats and OilsInternal StandardQuantification of triacylglycerol molecular species
ESI-MS/MS Arabidopsis SeedlingsInternal StandardQuantification of triacylglycerols
LC-MS/MS GrapesAnalytical StandardQuantitative profiling of lipids
LC-IM-MS Human MilkStandard for Mass Accuracy CheckUntargeted triacylglyceride profiling
ESI-MS/MS Mealworm OilAnalytical StandardDetermination of triacylglycerol composition

General Principles and Methodologies in Lipidomics

Lipidomics is the large-scale study of the complete lipid profile, known as the lipidome, within a cell, tissue, or organism. wikipedia.org It aims to identify and quantify the thousands of unique lipid molecules and understand their roles in biological systems. wikipedia.org The core of lipidomics involves several key stages: sample preparation, lipid extraction, analytical separation and detection, and data analysis. nih.govportlandpress.com

Sample preparation is a critical first step to preserve the integrity of the lipids. nih.gov This is typically followed by lipid extraction from the biological matrix using organic solvents. portlandpress.commdpi.com Common methods include the Folch and Bligh-Dyer techniques, which use a chloroform (B151607) and methanol mixture to separate lipids into an organic phase. portlandpress.comlcms.cz Solid-phase extraction (SPE) is another method used to separate crude lipid mixtures into different classes. wikipedia.org

The analytical cornerstone of lipidomics is mass spectrometry (MS), often coupled with separation techniques like liquid chromatography (LC). nih.govcreative-proteomics.com This combination, known as LC-MS, allows for the separation of complex lipid mixtures before they are ionized and detected by the mass spectrometer. acs.orgahajournals.org "Soft" ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are crucial as they minimize the fragmentation of lipid molecules, allowing for the detection of intact species. wikipedia.orgspectroscopyonline.com

The general workflow of a lipidomics experiment can be summarized as follows:

StepDescription
Sample Collection & Preparation Tissues, cells, or fluids are collected, and lipids are often stabilized.
Lipid Extraction Lipids are separated from other cellular components using solvent systems. portlandpress.com
Analytical Separation (Optional) Techniques like HPLC or UHPLC are used to separate different lipid classes or species. mdpi.comacs.org
Mass Spectrometry Lipids are ionized (e.g., ESI, MALDI) and their mass-to-charge ratio is measured for identification and quantification. creative-proteomics.comspectroscopyonline.com
Data Analysis Sophisticated software is used to process the large datasets, identify lipids, and perform statistical analysis. mdpi.com

Detection and Identification of Triacylglycerols

The detection and identification of triacylglycerols (TAGs) like this compound are primarily achieved through mass spectrometry. tandfonline.com TAGs are nonpolar lipids and can be analyzed using various MS-based approaches.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a powerful tool for TAG analysis. mdpi.com Reversed-phase HPLC separates TAGs based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains. mdpi.com This separation reduces the complexity of the mixture entering the mass spectrometer, aiding in the identification of individual TAG species. ahajournals.org

Different ionization techniques can be employed for TAG analysis:

Atmospheric Pressure Chemical Ionization (APCI): This technique is well-suited for less polar lipids like TAGs and often produces diacylglycerol-like fragment ions, which provide structural information about the fatty acid constituents. acs.orgmdpi.comaocs.org

Electrospray Ionization (ESI): ESI is a soft ionization method that is highly sensitive and can be used to analyze TAGs, typically by forming adducts with ions like ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). acs.orgmdpi.com

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of TAGs. In an MS/MS experiment, a specific TAG ion (the precursor ion) is selected and fragmented. The resulting fragment ions (product ions) provide information about the constituent fatty acids and their positions on the glycerol backbone. tandfonline.comnih.gov For example, the neutral loss of a specific fatty acid from the precursor ion can identify that fatty acid as a component of the TAG. nih.gov

Quantitative Determination using MS-MS

Tandem mass spectrometry (MS/MS) is a cornerstone for the accurate quantification of triacylglycerols. ahajournals.org A widely used targeted approach is Multiple Reaction Monitoring (MRM), particularly on triple quadrupole (QqQ) mass spectrometers. lcms.czlcms.cz

In an MRM experiment, a specific precursor ion-to-product ion transition is monitored for a particular TAG. The first quadrupole selects the precursor ion (e.g., the [M+NH₄]⁺ adduct of a specific TAG), the second quadrupole serves as a collision cell where the ion is fragmented, and the third quadrupole selects a specific product ion for detection. ahajournals.orglcms.cz This highly specific and sensitive method allows for the quantification of individual TAG species even in complex mixtures. lcms.cz

For instance, a method for analyzing triglycerides in blood utilized 195 MRM transitions to measure 47 different triglycerides. lcms.cz The precursor ion was the ammonium adduct, and the product ion resulted from the neutral loss of a specific fatty acid. lcms.cz This approach allows for the determination of not just the total amount of a TAG, but also information about its fatty acid composition. springernature.com

Neutral loss scanning is another MS/MS technique used for quantifying groups of TAGs that share a common fatty acid. nih.govmdpi.com In this method, the mass spectrometer scans for all precursor ions that lose a specific neutral fragment, corresponding to a particular fatty acid. nih.gov This can provide a profile of all TAGs containing that fatty acid. mdpi.com

For accurate quantification, stable isotope-labeled internal standards are often used. nih.gov These standards are chemically identical to the analyte but have a different mass, allowing for the correction of variations in sample preparation and instrument response.

Matrix-Assisted Laser Desorption Ionization (MALDI-MSI) for Lipid Localization

Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique used to visualize the spatial distribution of lipids directly within tissue sections. nih.govcreative-proteomics.com This method provides crucial information on where specific lipids, including triacylglycerols, are located in their native biological environment, which is lost in traditional extraction-based methods. nih.govnih.gov

The MALDI-MSI workflow involves several key steps:

Tissue Sectioning: A thin section of tissue (typically <15 µm) is prepared using a cryotome. nih.govucl.ac.uk

Matrix Application: The tissue section is coated with a matrix, an energy-absorbing organic compound that co-crystallizes with the analyte molecules. nih.govnih.gov

Data Acquisition: A pulsed laser is fired at discrete spots across the tissue surface. The matrix absorbs the laser energy and facilitates the desorption and ionization of the lipid molecules. A mass spectrum is acquired at each spot. wikipedia.orgnih.gov

Image Generation: Software is used to reconstruct an image by plotting the intensity of a specific mass-to-charge ratio (m/z) at each x, y coordinate on the tissue, creating a molecular map of that lipid's distribution. creative-proteomics.comnih.gov

MALDI-MSI can distinguish the distribution of different lipid classes and even individual molecular species within distinct anatomical regions of a tissue, such as the brain or kidney. nih.govumaryland.edu Tandem mass spectrometry can be coupled with MALDI-MSI to confirm the identity of the imaged lipids by fragmenting the ions directly from the tissue surface. umaryland.edu This technique is invaluable for understanding how lipid distribution changes in disease states. creative-proteomics.com

Flow Injection Electrospray Ionization (ESI-MS) for Lipidomic Profiling

Flow Injection Analysis (FIA) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is a high-throughput technique for the rapid profiling of lipids from a sample extract without prior chromatographic separation. mdpi.comdiva-portal.org This method is often referred to as "shotgun lipidomics." nih.govahajournals.org

Key features of FIA-ESI-MS include:

Speed: Analysis times are very short, often less than a minute per sample, making it suitable for large-scale studies. springernature.comnih.gov

High Throughput: The rapid analysis allows for the screening of a large number of samples quickly. mdpi.com

Comprehensive Profiling: It provides a broad overview of the most abundant lipid species in a sample. ahajournals.org

While FIA-ESI-MS is fast, it can be limited by ion suppression effects, where the ionization of less abundant lipids is hindered by the presence of high-abundance species. mdpi.com It also does not separate isomers. ahajournals.org However, when coupled with tandem mass spectrometry (MS/MS), it can provide quantitative and structural information. For example, precursor ion or neutral loss scans can be used to detect specific lipid classes within the infused mixture. nih.gov This technique has been successfully used to profile major lipid classes, including triacylglycerols, phosphatidylcholines, and cholesteryl esters, in various biological samples. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

¹³C NMR Spectroscopy for Triacylglycerol Analysis

¹³C NMR spectroscopy is particularly useful for the regiospecific analysis of triacylglycerols, which refers to determining the position of fatty acids on the glycerol molecule. researchgate.netactahort.org The chemical shifts of the carbon atoms in a TAG molecule are sensitive to their chemical environment.

The carbonyl carbon region of the ¹³C NMR spectrum (around 172-174 ppm) is especially informative. researchgate.netnih.gov The carbonyl carbon of a fatty acid at the central sn-2 position of the glycerol backbone has a distinct chemical shift compared to the carbonyl carbons of fatty acids at the sn-1 and sn-3 positions. sci-hub.se Specifically, the sn-1,3 carbonyl signals appear approximately 0.4 ppm downfield from the sn-2 carbonyl signal. sci-hub.se

Furthermore, the chemical shifts within the carbonyl region are also influenced by the degree of unsaturation of the attached fatty acid chain. researchgate.net This allows for the quantification of saturated, monounsaturated, and polyunsaturated fatty acids at the different glycerol positions. researchgate.netunit.no By carefully integrating the signals in the carbonyl and olefinic regions of the spectrum, researchers can determine the positional distribution of different fatty acid classes. researchgate.netactahort.org This NMR-based method offers a direct and rapid alternative to more complex and time-consuming classical methods that involve enzymatic hydrolysis and chromatographic analysis. sci-hub.seresearchgate.net

However, a drawback of ¹³C NMR is its lower sensitivity compared to ¹H NMR, due to the low natural abundance of the ¹³C isotope. nih.gov

Applications in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates of intracellular metabolic reactions. nih.gov This approach is critical for understanding the functional behavior of cellular systems under various genetic or environmental conditions. rsc.org Within the framework of MFA, particularly 13C-MFA, stable isotope tracers are used to map the flow of atoms through metabolic networks. rsc.org

While not typically used as a primary tracer itself, this compound serves a crucial function as an internal standard in the analytical procedures that underpin MFA. researchgate.netresearchgate.net When researchers use labeled substrates (like 13C-glucose) to trace their conversion into lipids, precise quantification of the resulting labeled lipid species is essential. researchgate.net this compound is added to samples at a known concentration before analysis. Because it is a stable, odd-chain triglyceride not typically abundant in many biological systems, it provides a reliable benchmark against which the quantities of other triacylglycerols (TAGs) and fatty acids can be measured, often via gas chromatography or mass spectrometry. This comparative quantification is vital for calculating the flux rates through fatty acid synthesis and TAG accumulation pathways.

Probing Metabolic Pathways

The study of metabolic pathways provides a conceptual framework for understanding the biochemical responses of organisms to various stimuli and for identifying potential targets for therapeutic intervention. nih.gov this compound is frequently employed as an internal standard to facilitate the accurate measurement of metabolites, thereby helping to elucidate the activities of specific pathways, particularly those related to lipid metabolism. tdx.catscispace.com

For instance, in studies investigating the impact of genetic modifications on seed oil composition, this compound is used to quantify changes in the acyl profiles of triacylglycerols. scispace.com By providing a stable reference, it allows researchers to precisely determine the concentrations of various fatty acid species, shedding light on how genetic interventions affect the pathways of fatty acid synthesis, elongation, and desaturation. Similarly, it has been used in the analysis of fat from different animal breeds to understand the influence of specific genes, such as the stearoyl-CoA desaturase gene, on the nutritional profile of meat. tdx.cat These applications underscore the role of this compound as an analytical tool that enables the detailed characterization of metabolic pathway outputs.

Stable Isotope Labeling Techniques

Stable isotope labeling is a cornerstone technique in modern metabolomics and lipidomics. It involves the use of molecules enriched with non-radioactive heavy isotopes, such as Carbon-13 (13C), Deuterium (2H), or Nitrogen-15 (15N). sigmaaldrich.commdpi.comnih.gov These labeled molecules, or "tracers," are chemically identical to their unlabeled counterparts and are metabolized in the same way by biological systems. mdpi.com The key advantage is that the mass difference allows tracers and their metabolic products to be distinguished from their unlabeled forms using mass spectrometry, enabling the direct measurement of biosynthesis, degradation, and metabolic conversion rates. mdpi.comnih.gov This technique is considered particularly safe for human studies as it avoids the use of radioactive materials. nih.gov

Application in Lipid Metabolism and Dynamics

The study of lipid metabolism—encompassing biosynthesis, transport, remodeling, and degradation—greatly benefits from stable isotope labeling. nih.gov This approach is unique in its ability to provide dynamic information that goes beyond static measurements of lipid concentrations. mdpi.com By introducing isotopically labeled precursors into a system, researchers can directly observe the rates of synthesis and turnover of individual lipid species. nih.gov

Lipidomics studies have successfully used stable isotope labeling to investigate the effects of specific fatty acids on cellular processes like lipotoxicity and lipid droplet formation. mdpi.com In such experiments, a labeled precursor is supplied to cells, and the incorporation of the label into various lipid classes, including triacylglycerols, is monitored over time. While this compound itself is an odd-chain triglyceride, its primary role in these studies is often as an indispensable internal standard for the accurate quantification of the diverse and complex array of naturally occurring even-chain lipids being investigated. tdx.catcore.ac.uk

Tracing Metabolic Fates of Precursors

A principal application of stable isotope labeling is to trace the metabolic journey of precursor molecules. researchgate.netnih.gov By supplying a labeled substrate, such as [U-13C]glycerol or [14C]acetate, scientists can follow the labeled atoms as they are incorporated into downstream metabolites, effectively mapping their metabolic fate. biorxiv.orgucl.ac.uk

This technique has been instrumental in understanding lipid synthesis pathways. For example, labeled glucose or glycerol can be used to track carbon flow into the glycerol backbone of triacylglycerols, while labeled acetate (B1210297) can trace the de novo synthesis of fatty acids. biorxiv.orgucl.ac.uk In studies designed to track the translocation and synthesis of specific fatty acids, such as eicosapentaenoic acid (EPA), this compound is used as an internal standard to ensure accurate quantification of the labeled lipids produced. core.ac.uk This allows for a detailed understanding of how precursor molecules are utilized and partitioned between different metabolic pathways, such as storage in TAGs versus incorporation into membrane lipids. biorxiv.org

Integration with Mass Spectrometry

The full power of stable isotope labeling is realized through its integration with mass spectrometry (MS). mdpi.com MS is an analytical technique that separates ions based on their mass-to-charge ratio, making it perfectly suited to differentiate between unlabeled (light) and isotopically labeled (heavy) molecules. washington.edu When coupled with separation techniques like liquid chromatography (LC-MS), it allows for the precise identification and quantification of individual labeled lipids within a complex biological sample. mdpi.com

In a typical workflow, a sample from a labeling experiment is analyzed by MS. The resulting mass spectra show pairs or groups of peaks for each lipid species, corresponding to the unlabeled molecule and its various labeled isotopologues. mdpi.comwashington.edu The relative intensities of these peaks are used to calculate the extent of isotope incorporation. High-resolution tandem mass spectrometry (MS/MS) can even pinpoint the location of the label within a molecule, for instance, determining whether the label is on the glycerol backbone or on a specific fatty acyl chain. mdpi.com this compound is frequently used as an internal standard in these LC-MS-based methods to correct for variations in sample processing and instrument response, ensuring the quantitative accuracy of the labeling data. core.ac.ukresearchgate.net

Use in Nutritional and Metabolic Studies

Stable isotope labeling techniques are widely applied in nutritional and metabolic research in humans and animals to safely investigate the dynamics of nutrient metabolism in health and disease. nih.goveur.nl These studies provide insights into how dietary components are absorbed, stored, and utilized by the body. ucd.ie

This compound has been utilized as an analytical standard in such studies. For example, it was employed in research investigating materno-fetal fatty acid transport in pregnant women, a critical aspect of fetal development. sigmaaldrich.com It has also been included in nutritional balance studies in preterm infants, where odd-chain triglycerides like trinonanoin and this compound were added to formulas to study fat absorption and metabolism. eur.nl The use of stable isotope tracers in conjunction with reliable standards like this compound allows for the kinetic analysis of metabolic processes, such as fatty acid turnover and glucose production, providing a detailed picture of metabolic regulation in response to nutritional state. ucl.ac.ukeur.nl

Interactive Data Table: Research Applications of this compound

This table summarizes key research findings where this compound was used as an analytical tool.

Research AreaOrganism/SystemLabeled Precursor UsedRole of this compoundKey FindingReference
Seed Oil Metabolism Arabidopsis thaliana[14C]acetateInternal StandardDeregulation of acetyl-CoA carboxylase increases seed oil and protein content. biorxiv.org
Fatty Acid Metabolism Porcine Adipose TissueNot ApplicableInternal StandardCharacterized the effect of the stearoyl-CoA desaturase gene on fat composition. tdx.cat
Lipidomics Microalgae (N. gaditana)13C IsotopeInternal StandardTraced the translocation and de novo synthesis of eicosapentaenoic acid (EPA). core.ac.uk
Infant Nutrition Very-Low-Birth-Weight InfantsStable IsotopesAdded Component & StandardUsed to assess fat absorption and energy metabolism. eur.nl

Use as an Internal Standard in Analytical Procedures

This compound, a triglyceride containing three 15-carbon fatty acid chains, serves as a crucial internal standard in the quantitative analysis of lipids, particularly fatty acids. nih.govnih.govjove.comjove.comntu.edu.sgresearchgate.netsigmaaldrich.com An internal standard is a compound added in a known amount to a sample undergoing analysis. scioninstruments.com By comparing the analytical response of the target analytes to that of the internal standard, potential errors arising from the analytical procedure can be minimized, leading to more accurate and precise quantification. masontechnology.iechromforum.org this compound is particularly well-suited for this role in fatty acid analysis because it is a triacylglycerol (TAG), the same lipid class as many of the fats and oils being studied. nih.govnih.gov Its odd-numbered carbon chain (C15) makes it rare in most biological samples, ensuring that it does not interfere with the naturally occurring fatty acids being measured. nrel.gov

The use of a TAG internal standard like this compound is often preferred over a fatty acid methyl ester (FAME) internal standard because it is added at the very beginning of the analytical process, before cell disruption and lipid extraction. nih.gov This allows it to account for variations throughout the entire workflow. nih.govscioninstruments.com

Compensation for Extraction Losses

The initial step in analyzing the fatty acid composition of a biological sample, such as microalgae or tissue, involves extracting the lipids from the cellular matrix. nih.govnih.govntu.edu.sg This process is susceptible to variability, and some of the lipid content may be lost, leading to an underestimation of the true fatty acid content. nih.govchromforum.org

By adding a known quantity of this compound to the sample before the extraction begins, any losses that occur during this step will likely affect the internal standard to a similar extent as the target lipids. nih.govmasontechnology.ie For instance, in a common method for analyzing fatty acids in microalgae, this compound is added to the biomass before mechanical cell disruption and solvent-based lipid extraction. nih.govnih.govjove.comntu.edu.sg The subsequent analysis compares the amount of recovered this compound to the amount initially added. This ratio is then used to correct the quantities of the other fatty acids measured in the sample, effectively compensating for any material lost during the extraction phase. nih.govmasontechnology.ie This ensures that the final reported fatty acid concentrations are a more accurate reflection of their actual abundance in the original sample. chromforum.org

Correction for Incomplete Transesterification

Following lipid extraction, the fatty acids, which are typically in the form of triacylglycerols, must be chemically converted into fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC). nrel.govperkinelmer.cl This conversion process, known as transesterification, involves reacting the lipids with an alcohol (usually methanol) in the presence of a catalyst. nrel.gov However, this reaction may not always go to completion, resulting in an incomplete conversion of fatty acids to FAMEs. nih.govchromforum.org

The use of this compound as an internal standard helps to correct for this potential source of error. nih.govnih.govjove.comjove.comntu.edu.sg Since this compound is a triacylglycerol, it undergoes the same transesterification reaction as the target lipids in the sample. nih.gov If the reaction is incomplete, a proportional amount of the this compound will also remain unreacted. By quantifying the resulting pentadecanoic acid methyl ester and comparing it to the initial amount of this compound, a correction factor can be determined. nih.gov This factor is then applied to the other measured FAMEs to account for the incomplete transesterification, thereby improving the accuracy of the final quantification. nih.govchromforum.org

Quantification of Fatty Acid Methyl Esters (FAMEs)

The final step in the analysis is the quantification of the individual FAMEs using gas chromatography, often with a flame ionization detector (GC-FID). nih.govnih.govperkinelmer.cl The GC separates the different FAMEs based on their properties, and the detector produces a signal proportional to the amount of each FAME present. perkinelmer.cl

To quantify the FAMEs, their peak areas in the resulting chromatogram are compared to the peak area of the methyl ester derived from the this compound internal standard (pentadecanoic acid methyl ester). nih.govperkinelmer.cl The concentration of each fatty acid is calculated relative to the known concentration of the internal standard. This ratiometric approach corrects for variations in injection volume and instrument response, which can fluctuate during an analytical run. masontechnology.iechromforum.org

The process typically involves creating a calibration curve using standard solutions containing known concentrations of various FAMEs and the internal standard. The response factor, which is the ratio of the signal per unit of analyte to the signal per unit of internal standard, is calculated for each fatty acid. researchgate.net This allows for the accurate determination of the concentration of each fatty acid in the sample. tum.de

Table of Research Findings on this compound as an Internal Standard:

Table of Compounds and PubChem CIDs:

Biochemical Synthesis and Modification of Tripentadecanoin

Synthetic (Organic) Sources and Purity

Tripentadecanoin is commercially available from various chemical suppliers as a high-purity synthetic compound, often exceeding 99% purity as determined by gas chromatography (GC). mdpi.comsigmaaldrich.com It is typically supplied as a solid powder. sigmaaldrich.com The primary method for its chemical synthesis involves the esterification of glycerol (B35011) with pentadecanoic acid. chemsrc.com Pentadecanoic acid itself can be synthesized through various organic chemistry routes. One such method involves the Kolbe synthesis to produce a di-ester, which is then subjected to a Hunsdiecker reaction to yield bromo pentadecylic acid. Subsequent reactions in an alkaline medium produce 15-hydroxypentadecanoic acid, which can then be further processed to yield pentadecanoic acid. google.com Another approach involves the hydrolysis of a diester to a diacid, which can then be used in further synthetic steps. orgsyn.org The purity of the final synthesized this compound is typically assessed using chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), as well as by determining its melting point. nih.govresearchgate.net

Table 1: Physical and Chemical Properties of Synthetic this compound

PropertyValueReference
Purity >99% researchgate.net
Physical State Solid sigmaaldrich.com
CAS Number 7370-46-9
Molecular Formula C48H92O6
Molecular Weight 765.24 g/mol

Enzymatic Synthesis (e.g., in Microalgae and Yeast)

The enzymatic synthesis of this compound and other odd-chain fatty acids is an area of active research, with a focus on microbial systems like microalgae and yeast. These microorganisms offer a potential platform for the sustainable production of these lipids.

In the microalga Schizochytrium limacinum, the cultivation on volatile fatty acids such as propionic and valeric acid has been shown to significantly increase the content of odd-chain fatty acids in the total lipids. mdpi.comresearchgate.net This is because propionyl-CoA, derived from these volatile fatty acids, serves as a precursor for the synthesis of odd-chain fatty acids. nih.gov The fatty acid synthesis in microalgae occurs in the plastids, where acetyl-CoA is the primary building block for even-chain fatty acids. However, the introduction of propionyl-CoA allows for the initiation of fatty acid chains with an odd number of carbons. aocs.org

Yeast, particularly Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, have also been metabolically engineered for the production of odd-chain fatty acids. nih.gov The key to this engineering is to increase the intracellular pool of propionyl-CoA, which is the starter unit for odd-chain fatty acid biosynthesis. nih.gov Strategies include the introduction of metabolic pathways that can convert common metabolites into propionyl-CoA. Once synthesized, these odd-chain fatty acids can be incorporated into triacylglycerols, including this compound, through the action of acyltransferases. aocs.org

Table 2: Microbial Systems for Odd-Chain Fatty Acid Production

OrganismPrecursor(s)Key Enzymatic AspectReference
Schizochytrium limacinum Propionic acid, Valeric acidUtilization of volatile fatty acids to produce propionyl-CoA for odd-chain fatty acid synthesis. mdpi.comresearchgate.net
Saccharomyces cerevisiae Engineered pathwaysMetabolic engineering to increase the intracellular pool of propionyl-CoA. nih.gov
Yarrowia lipolytica Engineered pathwaysSimilar to S. cerevisiae, metabolic engineering to enhance propionyl-CoA availability. nih.gov

Interaction with Lipases as a Substrate

This compound, as a triacylglycerol, serves as a substrate for lipases, which are enzymes that catalyze the hydrolysis of fats. The interaction between this compound and lipases is crucial for its digestion and subsequent metabolism.

Lipase (B570770) Activity and Specificity

Lipases exhibit varying degrees of specificity towards their substrates, which can be influenced by the fatty acid chain length and the position of the fatty acid on the glycerol backbone (regiospecificity). While specific kinetic data for the hydrolysis of this compound by a wide range of lipases is not extensively documented in publicly available literature, general principles of lipase specificity can be applied. For instance, some lipases show a preference for short-chain fatty acids, while others are more active on long-chain fatty acids. plos.orgnih.gov

Candida antarctica lipase B (CALB) is a well-studied lipase known for its broad substrate specificity. plos.orgfrontiersin.org Studies on similar triacylglycerols suggest that CALB can hydrolyze the ester bonds of this compound. The efficiency of this hydrolysis can be influenced by the reaction conditions, such as temperature and the presence of organic solvents. nih.govresearchgate.net Some lipases exhibit sn-1,3 regiospecificity, meaning they preferentially hydrolyze the fatty acids at the outer positions of the glycerol backbone, while others are non-regiospecific and can hydrolyze all three positions. nih.gov

Hydrolysis of Triacylglycerols

The hydrolysis of triacylglycerols like this compound by lipases is a stepwise process. nih.gov In the initial step, a lipase cleaves one of the ester bonds, typically at the sn-1 or sn-3 position, to produce a diacylglycerol and a free fatty acid (pentadecanoic acid in this case). nih.gov The diacylglycerol can then be further hydrolyzed to a monoacylglycerol and another free fatty acid. nih.gov Finally, the monoacylglycerol can be hydrolyzed to glycerol and the last free fatty acid. nih.gov This complete hydrolysis releases all three pentadecanoic acid molecules from the glycerol backbone. The kinetics of this process can follow Michaelis-Menten kinetics, although the presence of an oil-water interface can lead to more complex kinetic models. lidsen.comui.ac.id The rate of hydrolysis can be influenced by factors such as the concentration of the lipase, the substrate, and the presence of emulsifiers. nih.govlidsen.com

Metabolic Pathways Involving Triacylglycerols (TAGs)

Following oral ingestion, this compound undergoes digestion in the gastrointestinal tract, a process initiated by lingual and gastric lipases and predominantly carried out by pancreatic lipase in the small intestine. nih.gov The hydrolysis of this compound releases pentadecanoic acid and glycerol. nih.gov These products are then absorbed by the intestinal cells.

Once absorbed, the pentadecanoic acid is activated to its coenzyme A (CoA) derivative, pentadecanoyl-CoA. This activated fatty acid can then enter the metabolic pathway of beta-oxidation. The beta-oxidation of odd-chain fatty acids like pentadecanoic acid proceeds in a similar manner to that of even-chain fatty acids, with the sequential removal of two-carbon units in the form of acetyl-CoA. nih.gov However, the final round of beta-oxidation of pentadecanoic acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govresearchgate.net

Propionyl-CoA is a key intermediate that can enter the Krebs cycle (citric acid cycle) after being converted to succinyl-CoA. nih.gov This conversion involves a series of enzymatic reactions. This anaplerotic role of propionyl-CoA, replenishing Krebs cycle intermediates, is a distinguishing feature of the metabolism of odd-chain fatty acids. nih.gov The acetyl-CoA produced can also enter the Krebs cycle to generate energy or be used for the synthesis of other molecules. The glycerol backbone is absorbed and can be used in glycolysis or gluconeogenesis. nih.gov

Advanced Research Perspectives and Future Directions

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the biological role of Tripentadecanoin can be achieved through the integration of multi-omics data. This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of the molecular and cellular processes affected by this compound. nih.govnih.govrsc.org

The application of multi-omics can help unravel the complex interplay of biomolecules and their functions in response to this compound. nih.gov For instance, by combining transcriptomic data (the study of RNA transcripts) with proteomic data (the study of proteins), researchers can identify how this compound influences gene expression and subsequent protein production. rsc.org This integrated approach can help bridge the gap between genotype and phenotype, providing insights into how this compound exerts its effects at a systemic level. scilifelab.se

Future research will likely focus on using multi-omics to identify novel biomarkers for disease and to predict patient responses to this compound-based therapies. nih.gov The development of sophisticated data integration methods will be crucial for analyzing the large and complex datasets generated by these studies. rsc.org

Table 1: Overview of Multi-Omics Approaches in this compound Research

Omics Type Focus of Study Potential Insights for this compound
Genomics Study of the complete set of DNA Identifying genetic variations that may influence an individual's response to this compound.
Transcriptomics Study of the complete set of RNA transcripts Understanding how this compound modulates gene expression to produce its therapeutic effects. rsc.org
Proteomics Study of the complete set of proteins Identifying protein targets of this compound and understanding its impact on cellular signaling pathways. rsc.org
Metabolomics Study of the complete set of small-molecule metabolites Elucidating the metabolic fate of this compound and its downstream effects on cellular metabolism. nih.gov

Uncovering Novel Metabolic Reactions and Metabolites

Research into the metabolism of this compound is ongoing, with a focus on identifying novel metabolic reactions and the resulting metabolites. As a triacylglycerol, this compound is metabolized through pathways common to other lipids. sigmaaldrich.com The initial step involves hydrolysis by lipases to release pentadecanoic acid and glycerol (B35011). smolecule.com

Future studies may uncover unique metabolic pathways or modifications that are specific to this compound, which could explain its distinct biological activities. For example, the incorporation of its constituent fatty acid, pentadecanoic acid, into various cellular lipids could lead to the formation of novel bioactive molecules. Advanced analytical techniques will be instrumental in identifying and characterizing these new metabolites and pathways. bioone.org The study of how the structure of triacylglycerols affects their metabolism is an active area of research. researchgate.net

Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound and its metabolites are crucial for research and potential clinical applications. Current analytical methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). researchgate.net this compound is also used as an internal standard in the analysis of fatty acids in biological samples. nih.govelifesciences.org

Future efforts will focus on refining these methods to improve their sensitivity and specificity. google.com This includes the development of new derivatization strategies to enhance the ionization efficiency of this compound and its metabolites for MS analysis. researchgate.net Enhanced analytical methods will enable researchers to detect very low concentrations of these compounds in complex biological matrices, which is essential for detailed pharmacokinetic and pharmacodynamic studies. mdpi.com

Table 2: Current and Future Analytical Techniques for this compound

Analytical Technique Description Future Refinements
Gas Chromatography (GC) Separates volatile compounds based on their physical and chemical properties. Often used for fatty acid analysis after transesterification. researchgate.net Development of more stable capillary columns for high-temperature analysis of intact triacylglycerols. researchgate.net
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interactions with a stationary phase. Can be used to separate different triacylglycerol species. researchgate.net Improved column chemistries for better resolution of isomeric and enantiomeric forms of triacylglycerols. researchgate.net
Mass Spectrometry (MS) Identifies compounds by measuring their mass-to-charge ratio. Often coupled with GC or HPLC for enhanced specificity. researchgate.net Advanced ionization techniques and high-resolution mass analyzers for improved sensitivity and structural elucidation. google.com

Clinical Translation and Therapeutic Potentials

A significant area of future research is the clinical translation of this compound's therapeutic potential. Studies have shown that this rare natural lipid has neuroprotective properties, including the ability to induce the expression of neuroglobin, a protein that protects neurons from amyloid toxicity. nih.govresearchhub.comcnrs.fr This has significant implications for the treatment of neurodegenerative diseases such as Alzheimer's disease. nih.gov

This compound has also demonstrated the ability to rescue photoreceptors in a mouse model of retinal degeneration and retinal ganglion cells in a monkey model of optic atrophy. nih.govbiorxiv.orgresearchgate.net These findings suggest a potential role for this compound in treating various forms of retinal neurodegeneration. nih.gov Further preclinical and clinical studies are needed to establish the safety and efficacy of this compound for these conditions.

Ethical Considerations in Biomedical Research

As with any compound with therapeutic potential, the research and development of this compound must adhere to strict ethical guidelines. researchgate.net This includes ensuring the welfare of animals used in preclinical studies and obtaining informed consent from participants in clinical trials. elifesciences.orgmmu.ac.uk

The potential for this compound to be used in the treatment of vulnerable populations, such as those with neurodegenerative diseases, raises specific ethical considerations that must be carefully addressed. researchgate.net Transparency in research findings and the responsible communication of potential benefits and risks are paramount. researchgate.net As research progresses towards clinical applications, establishing clear ethical frameworks will be essential for the responsible development of this compound-based therapies. nih.gov

Q & A

Q. What frameworks guide the development of novel hypotheses about this compound’s physicochemical properties?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis generation. For example, test this compound’s phase behavior in lipid bilayers using differential scanning calorimetry (DSC) and compare with shorter-chain analogs. Use computational tools (e.g., COSMO-RS) to predict solubility parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tripentadecanoin
Reactant of Route 2
Reactant of Route 2
Tripentadecanoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.